molecular formula C23H14S B14672284 Phenyl(pyren-1-YL)methanethione CAS No. 40812-79-1

Phenyl(pyren-1-YL)methanethione

Cat. No.: B14672284
CAS No.: 40812-79-1
M. Wt: 322.4 g/mol
InChI Key: DJKBQDKLEGQEGP-UHFFFAOYSA-N
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Description

Phenyl(pyren-1-yl)methanethione is a sulfur-containing aromatic compound characterized by a pyrenyl group linked to a phenyl ring via a thiocarbonyl (C=S) bridge. The pyrenyl moiety, a polycyclic aromatic hydrocarbon (PAH), imparts unique photophysical properties, while the thiocarbonyl group enhances electron delocalization and reactivity.

Properties

CAS No.

40812-79-1

Molecular Formula

C23H14S

Molecular Weight

322.4 g/mol

IUPAC Name

phenyl(pyren-1-yl)methanethione

InChI

InChI=1S/C23H14S/c24-23(18-5-2-1-3-6-18)20-14-12-17-10-9-15-7-4-8-16-11-13-19(20)22(17)21(15)16/h1-14H

InChI Key

DJKBQDKLEGQEGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(pyren-1-YL)methanethione typically involves the reaction of pyrene derivatives with phenylmethanethione. One common method is the nucleophilic aromatic substitution reaction, where a pyrene derivative is reacted with a phenylmethanethione precursor under specific conditions . The reaction conditions often include the use of a base and a suitable solvent to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: Phenyl(pyren-1-YL)methanethione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism by which Phenyl(pyren-1-YL)methanethione exerts its effects involves its interaction with molecular targets through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can influence the compound’s photophysical properties and its ability to act as a fluorescent probe . The pathways involved include the modulation of electronic states and energy transfer processes within the molecule .

Comparison with Similar Compounds

Table 1: Structural Comparison of Methanethione Derivatives

Compound Name Substituents (R1, R2) Synthesis Method Yield (%) Key Applications
Phenyl(pyren-1-yl)methanethione R1 = Pyren-1-yl, R2 = Phenyl Not explicitly reported Luminescence, bioactivity
Sulfinylbis[(2,4-di-OH-Ph)methanethione] (STB) R1, R2 = 2,4-dihydroxyphenyl Reaction of hydrazides with STB AChE/BuChE inhibition
Phenyl(pyrrolidin-1-yl)methanethione R1 = Phenyl, R2 = Pyrrolidinyl K-10 montmorillonite catalysis Antimicrobial, enzyme inhibition
Morpholin-4-yl(phenyl)methanethione R1 = Morpholinyl, R2 = Phenyl Willgerodt-Kindler (WK) reaction 67 Weak antitrypanosomal activity

Synthesis Notes:

  • The Willgerodt-Kindler reaction is a common route for thioamide synthesis, as seen in morpholinyl derivatives (67% yield for compound 1, 43% for compound 2) .

Spectroscopic and Photophysical Properties

NMR Characteristics :

  • Phenyl(pyrrolidin-1-yl)methanethione : δ(1H NMR) = 1.83–2.00 (pyrrolidinyl CH2), 7.25–7.39 (phenyl H) .
  • 4-(Dimethylamino)phenyl(pyrrolidin-1-yl)methanethione: δ(13C NMR) = 197.7 ppm (C=S), 150.9 ppm (aromatic C-N) .
  • Morpholin-4-yl(phenyl)methanethione : δ(13C NMR) = 199.15 ppm (C=S), 140.6 ppm (aromatic C1) .

Photophysical Behavior :

  • The pyrenyl group in Py-BP-PTZ (methanone analog) exhibits aggregation-induced emission (AIE) and mechanochromic luminescence, with emission shifts from 520 nm (crystalline) to 610 nm (amorphous) . This suggests that phenylpyrenylmethanethione may similarly display stimuli-responsive luminescence due to its extended π-conjugation.

Enzyme Inhibition :

  • STB-derived compounds show potent acetylcholinesterase (AChE) inhibition (IC50 < 10 µM), attributed to the thiocarbonyl’s electron-withdrawing effects .
  • Morpholinyl/phenyl methanethiones exhibit weak antitrypanosomal activity (IC50 > 400 µM), likely due to reduced bioavailability .

Toxicity Profiles :

  • Morpholin-4-yl(phenyl)methanethione has low cytotoxicity (LC50 = 214 ± 9 µM on Artemia salina), whereas pyrrolidinyl derivatives show higher toxicity, possibly due to increased lipophilicity .

Table 2: Bioactivity Comparison

Compound AChE IC50 (µM) Antitrypanosomal IC50 (µM) Toxicity (LC50, µM)
STB derivatives <10
Morpholin-4-yl(phenyl)methanethione >483 214 ± 9
Py-BP-PTZ (methanone analog)

Key Differentiators

Substituent Effects: Pyrenyl groups enhance luminescence and mechanochromism , while morpholinyl/pyrrolidinyl groups improve solubility but reduce bioactivity .

Thiocarbonyl vs. Carbonyl :

  • Thiocarbonyl derivatives (C=S) exhibit stronger electron-withdrawing effects than carbonyl analogs (C=O), influencing reactivity and intermolecular interactions .

Applications :

  • Pyrenyl derivatives are suited for optoelectronics, while smaller aryl-thioamides prioritize medicinal chemistry .

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